molecular formula C20H23N5O2 B2917084 3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2197610-17-4

3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No. B2917084
CAS RN: 2197610-17-4
M. Wt: 365.437
InChI Key: RCPVNSYPNDCOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is also known as MDMB-INACA . It is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . The formal name of the compound is N-(1H-indazol-3-ylcarbonyl)-3-methyl-L-valine, methyl ester .


Molecular Structure Analysis

The molecular formula of the compound is C15H19N3O3 . It has a formula weight of 289.3 . The SMILES representation of the compound is O=C(NC@H=O)C©©C)C1=NNC2=C1C=CC=C2 .


Physical And Chemical Properties Analysis

The compound is a crystalline solid . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and Ethanol (3 mg/ml) .

Safety and Hazards

The compound is intended for research and forensic applications . It is not for human or veterinary use . Further safety and hazard details specific to this compound are not provided in the available resources.

properties

IUPAC Name

3-[[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-14(2)21-12-25(19(13)26)11-15-7-9-24(10-8-15)20(27)18-16-5-3-4-6-17(16)22-23-18/h3-6,12,15H,7-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPVNSYPNDCOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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